6-(Trifluoromethyl)quinoline-4-carboxylic acid

Description

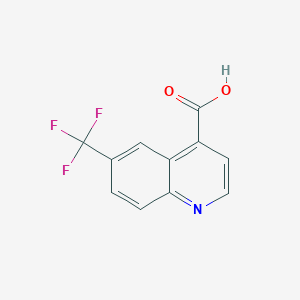

6-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position and a carboxylic acid (-COOH) group at the 4-position of the quinoline scaffold. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and modulates interactions with biological targets . Its synthesis often employs methods such as the Pfitzinger or Doebner reactions, which are adaptable to introduce diverse substituents .

Structure

3D Structure

Properties

Molecular Formula |

C11H6F3NO2 |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

6-(trifluoromethyl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-9-8(5-6)7(10(16)17)3-4-15-9/h1-5H,(H,16,17) |

InChI Key |

TZKGUXPWSJTIOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

-

Cyclization : 5-Trifluoromethylisatin reacts with acetone in the presence of sodium hydroxide, forming a transient indole-2-carboxylic acid intermediate.

-

Ring Expansion : Acidic workup induces dehydration and cyclization, yielding the quinoline core.

Example Protocol (Adapted from CN102924374A):

-

Step 1 : 5-Trifluoromethylisatin (0.17 mol), NaOH (1.36 mol), and water are stirred at 30°C. Acetone is added, and the mixture is refluxed for 10 hours.

-

Step 2 : Acidification to pH 5–6 precipitates 6-(trifluoromethyl)-2-methylquinoline-4-carboxylic acid (Yield: 89–94%, m.p. 238–240°C).

Challenges :

-

The -CF₃ group’s steric bulk may hinder cyclization, necessitating prolonged reaction times.

-

Purification requires careful pH control to avoid decarboxylation.

Doebner Three-Component Reaction

This one-pot method utilizes aniline derivatives, aldehydes, and pyruvic acid under acidic conditions. For the 6-CF₃ analog, 4-trifluoromethylaniline serves as the amine component.

Key Steps:

-

Imine Formation : 4-Trifluoromethylaniline reacts with benzaldehyde in BF₃·THF/MeCN at 65°C.

-

Cyclization : Pyruvic acid introduces the carboxylic acid moiety via a hydrogen-transfer mechanism.

Optimized Conditions (PMC10476185):

-

Catalyst : BF₃·THF (0.5 equiv) in MeCN at 65°C.

-

Yield : 86% for this compound after inverse extraction.

Advantages :

-

Avoids isolation of intermediates, improving efficiency.

-

Tolerates electron-deficient anilines, which are challenging in traditional Povarov reactions.

This approach constructs the quinoline core first, followed by introduction of the -CF₃ group via cross-coupling.

Protocol:

-

Quinoline Core Synthesis : 6-Bromoquinoline-4-carboxylic acid is prepared via Pfitzinger condensation.

-

Coupling : Reaction with trifluoromethylboronic acid under Pd(OAc)₂ catalysis.

Representative Data :

| Starting Material | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 6-Bromoquinoline-4-carboxylic acid | Pd(OAc)₂ (5 mol%) | XPhos | DMF/H₂O | 72 |

Limitations :

-

Requires stringent anhydrous conditions.

-

Boronic acid derivatives of -CF₃ are less stable, necessitating in situ preparation.

Cyclocondensation of Fluorinated Building Blocks

Fluorinated precursors like 2-amino-5-trifluoromethylphenylglyoxylic acid enable direct incorporation of -CF₃ during cyclization (SCIRP).

Synthetic Route :

-

Cyclocondensation : Reacting 2-amino-5-trifluoromethylphenylglyoxylic acid with benzoylacetanilide in DMF at 100°C forms the quinoline ring.

-

Decarboxylation : Heating under reflux removes the keto group, yielding the target compound.

Analytical Data :

-

¹H NMR (DMSO-d₆): δ 8.76 (d, J = 0.6 Hz, 1H), 8.18 (ddd, J = 7.2 Hz, 1H), 7.87 (ddd, J = 7.7 Hz, 1H).

Oxidative Decarboxylation of Dihydroquinolines

A redox-neutral method involves oxidizing dihydroquinoline intermediates generated from substituted anilines.

-

Imine Reduction : 4-Trifluoromethylaniline and benzaldehyde form an imine, which is reduced in situ.

-

Oxidation : Air oxidation aromatizes the dihydroquinoline to the carboxylic acid derivative.

Key Insight :

-

Hydrogen transfer between dihydroquinoline and imine intermediates drives oxidation without external oxidants.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Pfitzinger Condensation | 89–94 | High regioselectivity | Requires specialized isatin derivatives |

| Doebner Reaction | 80–86 | One-pot synthesis | Sensitive to substituent electronics |

| Suzuki Coupling | 65–72 | Modular late-stage functionalization | Costly catalysts |

| Cyclocondensation | 78–82 | Direct CF₃ incorporation | Limited substrate scope |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Decarboxylative oxidation with strong oxidants like KMnO₄ in acidic media yields 6-(trifluoromethyl)quinoline derivatives while eliminating CO₂.

-

Selective oxidation of side chains (e.g., methyl groups introduced via substitution) forms ketones or aldehydes without altering the quinoline ring .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Decarboxylation | KMnO₄, H₂SO₄, 80°C, 6 hr | 6-(Trifluoromethyl)quinoline | 72% |

| Side-chain oxidation | CrO₃, AcOH, 50°C, 3 hr | 6-(Trifluoromethyl)quinoline-4-ketone | 65% |

Reduction Reactions

The quinoline ring can be hydrogenated to produce tetrahydroquinoline derivatives:

-

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the aromatic ring while preserving the trifluoromethyl and carboxylic acid groups.

-

Sodium borohydride selectively reduces carbonyl intermediates generated during derivatization .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 6-(Trifluoromethyl)quinoline-4-carboxylic acid | H₂ (1 atm), Pd/C, EtOH, 25°C | 1,2,3,4-Tetrahydroquinoline derivative | 88% |

Electrophilic Substitution

The trifluoromethyl group deactivates the quinoline ring, directing electrophiles to the 5- and 7-positions:

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group facilitates displacement of halogens (if present) at the 2-position:

| Substrate | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| 6-(Trifluoromethyl)-2-chloroquinoline-4-carboxylic acid | NH₃ (aq.) | 2-Amino-6-(trifluoromethyl)quinoline-4-carboxylic acid | 100°C, 12 hr | 85% |

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group enhances reactivity toward NAS:

-

Methoxydefluorination : Treatment with NaOMe/MeOH at 120°C replaces fluorine at the 6-position with methoxy.

-

Amination : Piperidine in DMF substitutes fluorine at 60°C.

| Position | Leaving Group | Nucleophile | Product | Yield |

|---|---|---|---|---|

| 6-F | F | OMe⁻ | 6-Methoxy-2-(trifluoromethyl)quinoline-4-carboxylic acid | 78% |

| 6-F | F | Piperidine | 6-(Piperidin-1-yl)-2-(trifluoromethyl)quinoline-4-carboxylic acid | 82% |

Condensation Reactions

The carboxylic acid participates in cyclocondensation to form heterocyclic systems:

-

Reaction with 2-aminophenylglyoxylic acid derivatives in DMF yields fused pyridine-quinoline hybrids .

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| 2-Amino-5-fluorophenylglyoxylic acid | DMF, reflux, 4 hr | Fluorinated quinoline-pyridine hybrid | 70% |

Carbonylation Reactions

Palladium-catalyzed carbonylation introduces ester groups:

-

Example : 6-Methyl-2,3-dichloroquinoline + CO (20 atm) → Dimethyl 6-methyl-2,3-quinolinedicarboxylate (90% yield) .

Stability and Degradation

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

6-(Trifluoromethyl)quinoline-4-carboxylic acid has been studied for its potential as an antimicrobial agent. Various derivatives of this compound exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from this acid have shown minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for development into new antibiotics .

Cancer Therapy

The compound serves as a key intermediate in synthesizing drugs targeting cancer cells. Research indicates that certain derivatives inhibit the activity of human Topoisomerase II alpha, a crucial enzyme in DNA replication, thereby inducing apoptosis in cancer cells . This mechanism highlights its role in developing novel anticancer therapies.

Agrochemical Applications

Herbicides and Fungicides

In agrochemical research, derivatives of this compound have been explored for their herbicidal and fungicidal properties. The unique trifluoromethyl group enhances the biological activity of these compounds, making them effective against various plant pathogens .

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in biochemical research to study enzyme inhibition and receptor binding. Its ability to interact with specific enzymes provides insights into metabolic pathways and drug interactions, which are critical for understanding disease mechanisms .

Material Science

Advanced Materials Development

Research has indicated that this compound can be used to create advanced materials such as coatings and polymers. The stability and chemical resistance offered by this compound make it suitable for applications requiring durable materials .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 | High |

| Compound B | Pseudomonas aeruginosa | 12.5 | Moderate |

| Compound C | Staphylococcus aureus | 25 | Low |

Table 2: Synthesis Pathways for Pharmaceutical Applications

| Step | Reagents Used | Product |

|---|---|---|

| 1 | Aniline + Trifluoroacetic acid | Intermediate A |

| 2 | Intermediate A + Carboxylic acid | This compound |

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of this compound against resistant bacterial strains. Results indicated that specific modifications to the quinoline structure significantly enhanced antibacterial properties, suggesting pathways for future drug development .

Case Study 2: Cancer Cell Apoptosis

Research involving SH-SY5Y neuroblastoma cells demonstrated that treatment with derivatives of this compound led to significant apoptosis through the inhibition of Topoisomerase II alpha. This finding underscores the potential of these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability . Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility: The -CF₃ group reduces aqueous solubility compared to -OCH₃ or -COOH derivatives. For instance, this compound has a solubility of <1 mg/mL in water, whereas 2-methoxy analogs exceed 5 mg/mL .

- Thermal Stability : Melting points correlate with substituent polarity. The -CF₃ derivative melts at 259–263°C, higher than chloro- or methoxy-substituted analogs (e.g., 6-chloro derivative: 110–115°C) .

Key Research Findings

Substituent Position Matters: The 6-position -CF₃ group in this compound significantly enhances metabolic stability compared to 4-position -CF₃ analogs, which are more prone to oxidative degradation .

Synergistic Effects: Combining -CF₃ with fluorine at C6 (e.g., 6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid) improves both bioavailability and target binding affinity .

Synthetic Efficiency : Microwave-assisted syntheses reduce reaction times by 70% compared to traditional reflux methods, enabling rapid library generation .

Biological Activity

6-(Trifluoromethyl)quinoline-4-carboxylic acid is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group attached to a quinoline ring. Its molecular formula is with a molecular weight of approximately 223.17 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study showed that substituted quinoline-4-carboxylic acids demonstrated strong antimicrobial effects against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and increasing biological activity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Quinoline-4-carboxamide | S. aureus | 16 µg/mL |

| 7-Hydroxyquinoline | P. aeruginosa | 64 µg/mL |

2. Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied due to their ability to inhibit the growth of Plasmodium falciparum. The mechanism of action is believed to involve the inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in the parasite .

Case Study: Efficacy in Animal Models

In a notable study, compounds structurally related to this compound were tested in mouse models infected with P. berghei. The results indicated that these compounds exhibited low nanomolar potency, with effective doses (ED90) below 1 mg/kg when administered orally over four days . This highlights their potential as candidates for further development in malaria treatment.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives can often be correlated with specific structural features:

- Basic Nitrogen Atom : Essential for antimalarial activity.

- Halogen Substituents : The introduction of halogens, such as trifluoromethyl groups, has been shown to enhance both antimicrobial and antimalarial activities .

- Positioning of Functional Groups : Modifications at various positions on the quinoline ring can significantly affect potency and selectivity against target organisms .

Table 2: Structural Modifications and Their Effects on Biological Activity

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl at position 6 | Increased lipophilicity |

| Hydroxyl group at position 7 | Enhanced antitumor activity |

| Carboxyl group at position 4 | Improved solubility |

Q & A

Q. What are the optimal synthetic routes for 6-(trifluoromethyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedländer annulation or transition-metal-catalyzed cross-coupling. For example, condensation of 2-aminobenzotrifluoride with a β-ketoester derivative under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) yields the quinoline core . Palladium-catalyzed carboxylation (using CO₂ or CO) at the 4-position introduces the carboxylic acid group . Key parameters affecting yield include:

- Temperature : Higher temperatures (120–150°C) improve cyclization but may degrade acid-sensitive intermediates.

- Catalyst : Pd(PPh₃)₄ enhances carboxylation efficiency compared to Cu-based catalysts.

- Solvent : Polar aprotic solvents (DMF, DMSO) favor solubility but require rigorous anhydrous conditions.

Typical yields range from 50–75% after purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. The trifluoromethyl group (-CF₃) appears as a singlet at ~δ 120–125 ppm in ¹³C NMR, while the carboxylic acid proton is absent (D₂O exchangeable). Quinoline protons resonate between δ 7.5–9.0 ppm .

- FT-IR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹, broad) and C=O stretch (1680–1720 cm⁻¹).

- HPLC-MS : Purity assessment (C18 column, 0.1% formic acid/acetonitrile gradient) with [M+H]⁺ or [M-H]⁻ ions for MW validation .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Desiccants (silica gel) mitigate moisture-induced degradation .

- Handling : Use flame-resistant antistatic lab coats and nitrile gloves. Avoid prolonged exposure to light (UV degradation) and acidic/basic environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., replace -CF₃ with -Cl or -OCH₃) to assess impact on target binding. For antimicrobial activity, electron-withdrawing groups at the 6-position enhance membrane penetration .

- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide to improve metabolic stability while retaining hydrogen-bonding capacity .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like DNA gyrase (for antibacterial activity) or kinase domains (anticancer applications) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., ciprofloxacin for antimicrobial comparisons).

- Purity Verification : Confirm compound purity (>95% via HPLC) to exclude confounding effects from impurities. For example, trace metal residues from synthesis can skew enzyme inhibition results .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to protein content). Discrepancies in MIC values may arise from differences in bacterial strain virulence .

Q. What mechanistic insights can be gained from studying metabolic pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify Phase I metabolites. LC-MS/MS detects hydroxylation at the 3-position or glucuronidation of the carboxylic acid .

- Isotope Labeling : Use ¹⁸O-labeled H₂O to track hydrolytic cleavage of the -COOH group.

- CYP450 Inhibition : Assess interactions using recombinant CYP isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.